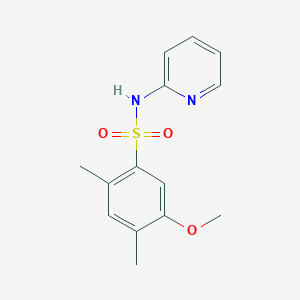
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as MPB-163, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB-163 is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and fluid secretion. 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been found to exhibit several interesting biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to various diseases. 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been found to reduce the levels of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in large quantities. 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been found to be stable under various conditions, which makes it suitable for long-term storage. However, one limitation of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the identification of specific molecular targets of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide and the elucidation of its mechanism of action. Additionally, further studies on the potential therapeutic applications of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide in various diseases are needed.
Métodos De Síntesis
The synthesis of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been reported in several research articles. One of the most commonly used methods involves the reaction of 2,4-dimethyl-5-nitrobenzenesulfonamide with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methoxyamine hydrochloride to yield 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.
Aplicaciones Científicas De Investigación
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been studied extensively for its potential applications in various scientific fields. One of the most significant applications of 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide is in the field of cancer research. Several studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells. 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-methoxy-2,4-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-8-11(2)13(9-12(10)19-3)20(17,18)16-14-6-4-5-7-15-14/h4-9H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEKVWQDIMHIAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


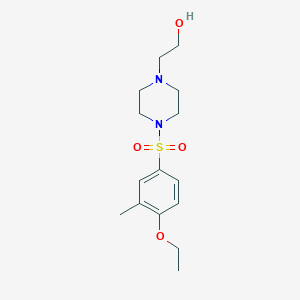
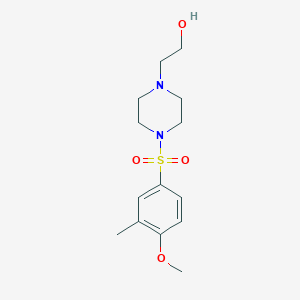
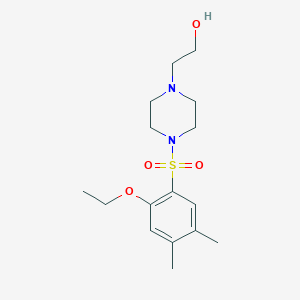
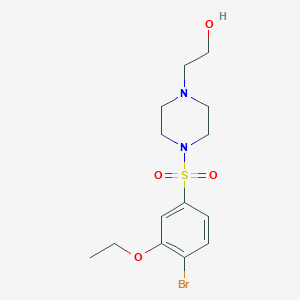
![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)
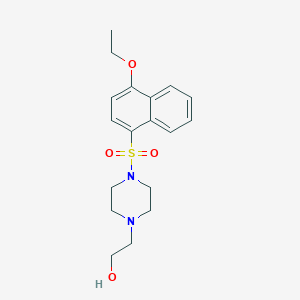

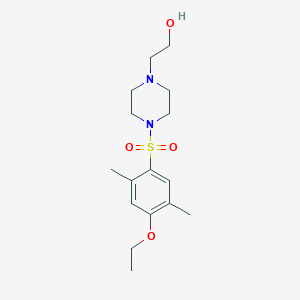
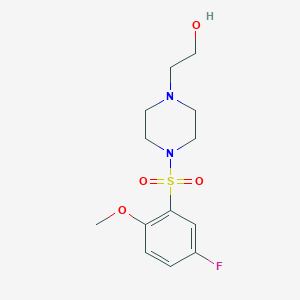
![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513306.png)


